Ethyl propyl ether
Overview
Description
Ethyl propyl ether (EnPE) is a chemical compound that is structurally related to ethers, which are characterized by an oxygen atom connected to two alkyl or aryl groups. In the case of EnPE, these groups are ethyl and propyl. Ethers are known for their diverse applications, including their use as solvents and in various chemical syntheses .
Synthesis Analysis
The synthesis of ethers like EnPE typically involves the reaction of alcohols under acidic conditions. For example, ethyl tert-butyl ether (ETBE) is synthesized by reacting tert-butyl alcohol with ethyl alcohol in the presence of an acid catalyst . Although the synthesis of EnPE is not explicitly detailed in the provided papers, it can be inferred that a similar process could be used, substituting the appropriate alcohols and conditions to yield EnPE.
Molecular Structure Analysis
The molecular structure of ethers like EnPE is significant in determining their physical properties and reactivity. The Raman and infrared spectra of related ethers have been measured in various states, and the normal vibration frequencies have been calculated. The study of rotational isomerism in ethers such as methyl propyl ether, ethyl propyl ether, and butyl methyl ether reveals that the all-trans form is stable in the crystalline state, while other conformations exist in the liquid and glassy states . This information suggests that EnPE would exhibit similar structural characteristics and isomerism.
Chemical Reactions Analysis
EnPE reacts with OH radicals, as studied using proton-transfer-reaction mass spectrometry (PTR-MS). The rate constant for this reaction was measured, and the gas-phase products were identified as ethyl formate, ethyl propionate, and propionaldehyde. Theoretical calculations support these findings and suggest that H-atom abstraction is more favorable from the methylene group adjacent to the oxygen bond . Additionally, ethers can undergo reactions such as the Claisen rearrangement, where aryl propargyl ethers rearrange to form different products depending on the substituents present .
Physical and Chemical Properties Analysis
The physical properties of ethers are influenced by their molecular structure. For instance, methyl-n-propyl ether, an isomer of di-ethyl ether, has similar physical properties, such as vapor pressure, which allows it to be used in specific vaporizers without recalibration. However, its unpleasant odor has limited its use as an analgesic agent . The biodegradation of ethers like EnPE can be facilitated by propane-oxidizing bacteria, which degrade gasoline oxygenates and convert them into less harmful substances . The enthalpies of formation, bond dissociation energies, and reaction paths for related esters have been studied, providing insights into the thermochemistry and kinetics of these compounds .
Scientific Research Applications
1. Anesthetic Applications
Ethyl propyl ether has been explored as an anesthetic agent in various studies. For example, early studies on methyl-n-propyl ether, an isomer of di-ethyl ether, revealed its potential as an anesthetic, although it was not widely adopted due to certain disadvantages like unpleasant odor and lack of significant advantages over other anesthetics (Rees & Gray, 1950). Similarly, ethyl N. propyl ether was investigated for its anesthetic properties, but it displayed limitations such as respiratory irritation and insufficient analgesic value (Brown & Aaesthesia, 1940).
2. Fuel Additive Research
Ethyl propyl ether and its derivatives, like ethyl tert-butyl ether (ETBE), have been extensively studied as gasoline improvers. Research has focused on ETBE's synthesis, economic aspects, and impact on fuel blends. For instance, Bardin et al. (2014) explored ETBE's technical aspects for large-scale use as a gasoline improver, evaluating its impact on fuel properties and engine performance (Bardin et al., 2014).
3. Environmental Impact and Biodegradation
The environmental impact and biodegradation of ethers like ethyl tert-butyl ether have also been a research focus. Yeh and Novak (1994) investigated the anaerobic biodegradation of ETBE in soils, examining its impact on soil ecology and implications for groundwater pollution (Yeh & Novak, 1994).
4. Pharmacokinetics and Toxicology
Studies on the toxicokinetics and metabolism of ethyl tert-butyl ether in humans and animals have been conducted. For instance, Amberg et al. (1999) explored the biotransformation and kinetics of ETBE excretion in rats and humans, providing insights into its potential health effects (Amberg et al., 1999).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-ethoxypropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-3-5-6-4-2/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJUHMXYKCUMQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O | |
Record name | ETHYL PROPYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3449 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5075286 | |
Record name | Propane, 1-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5075286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl propyl ether appears as a colorless liquid with an ether-like odor. Less dense than water. Vapors heavier than air. Used to make other chemicals. | |
Record name | ETHYL PROPYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3449 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Flash Point |
less than -4 °F (NFPA, 2010) | |
Record name | ETHYL PROPYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3449 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
Ethyl propyl ether | |
CAS RN |
628-32-0 | |
Record name | ETHYL PROPYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3449 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Ethyl propyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=628-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ether, ethyl propyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628320 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, 1-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5075286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl propyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.034 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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